Eritoran(4-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

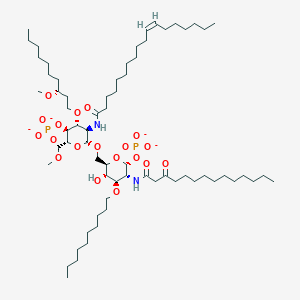

Eritoran(4-) is a synthetic lipid that acts as an antagonist to Toll-like receptor 4 (TLR4). It was initially developed as a potential treatment for severe sepsis, an excessive inflammatory response to infection. Eritoran(4-) is structurally similar to the lipid A portion of lipopolysaccharide, a component of the outer membrane of gram-negative bacteria .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Eritoran(4-) involves complex organic synthesis techniques. The process typically includes the assembly of lipid A analogs through multi-step reactions involving the coupling of fatty acids, sugars, and phosphate groups. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods: Industrial production of Eritoran(4-) would likely involve large-scale organic synthesis with stringent quality control measures to ensure the purity and consistency of the compound. The production process would need to adhere to Good Manufacturing Practices (GMP) to meet regulatory standards for pharmaceutical compounds .

化学反応の分析

Types of Reactions: Eritoran(4-) primarily undergoes reactions typical of lipid molecules, including esterification, hydrolysis, and phosphorylation. It does not readily participate in oxidation or reduction reactions due to its stable lipid structure.

Common Reagents and Conditions:

Esterification: Fatty acids and alcohols under acidic conditions.

Hydrolysis: Water and mild acidic or basic conditions.

Phosphorylation: Phosphoric acid derivatives under controlled pH conditions.

Major Products: The major products formed from these reactions include various lipid derivatives and phosphorylated compounds .

科学的研究の応用

Eritoran(4-) has been extensively studied for its potential therapeutic applications:

Sepsis Treatment: Initially developed to inhibit the excessive inflammatory response in sepsis by blocking TLR4 activation.

Liver Disease: Shown to attenuate hepatic inflammation and fibrosis in animal models of chronic liver injury.

Cancer Research: Investigated for its ability to suppress colon cancer progression by altering the balance of Toll-like receptors that bind lipopolysaccharide.

作用機序

Eritoran(4-) exerts its effects by inhibiting Toll-like receptor 4 (TLR4). TLR4 is part of the innate immune system and plays a crucial role in recognizing pathogens and triggering inflammatory responses. Eritoran(4-) binds to TLR4 and prevents its activation by lipopolysaccharide, thereby reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

類似化合物との比較

Eritoran(4-) is part of a class of compounds known as TLR4 antagonists. Similar compounds include:

TAK-242: Another TLR4 inhibitor that has shown potential in treating inflammatory diseases.

FP7: A synthetic analogue designed to inhibit the TLR4/MD2 complex.

E5531: The first generation of TLR4 inhibitors from which Eritoran(4-) was derived.

Eritoran(4-) is unique in its structural similarity to the lipid A portion of lipopolysaccharide, which allows it to effectively block TLR4 activation without triggering an immune response .

特性

分子式 |

C66H122N2O19P2-4 |

|---|---|

分子量 |

1309.6 g/mol |

IUPAC名 |

[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |

InChI |

InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/p-4/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 |

InChIキー |

BPSMYQFMCXXNPC-MFCPCZTFSA-J |

異性体SMILES |

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)([O-])[O-])OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylicacid](/img/structure/B15234268.png)

![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)

![3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15234305.png)

![3-((Benzyloxy)methyl)-4,4A-dihydrobenzo[E][1,2,4]triazine](/img/structure/B15234308.png)

![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)

![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)